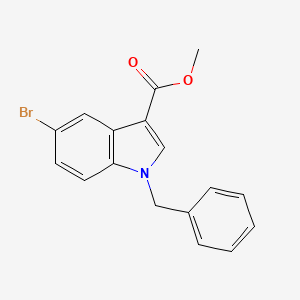
Methyl 1-Benzyl-5-bromo-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-Benzyl-5-bromo-1H-indole-3-carboxylate is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their significant biological and pharmacological activities, making them valuable in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating 1-Benzyl-1H-indole-3-carboxylate using bromine in the presence of a suitable catalyst.
Benzyl Protection: The benzyl group can be introduced through a benzyl protection reaction, where the indole core is reacted with benzyl chloride in the presence of a base.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve industrial-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like sodium iodide (NaI) in acetone
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives
Reduction: Reduced indole derivatives
Substitution: Various substituted indole derivatives
Scientific Research Applications
Methyl 1-Benzyl-5-bromo-1H-indole-3-carboxylate is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 1-Benzyl-5-bromo-1H-indole-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes such as cell signaling and gene expression.
Comparison with Similar Compounds
Methyl 1-Benzyl-1H-indole-3-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Methyl 1-Benzyl-5-chloro-1H-indole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties.
Methyl 1-Benzyl-5-iodo-1H-indole-3-carboxylate: Contains an iodine atom, which can influence its reactivity and applications.
Uniqueness: Methyl 1-Benzyl-5-bromo-1H-indole-3-carboxylate is unique due to the presence of the bromine atom, which provides specific reactivity and potential biological activities not seen in its chloro or iodo counterparts.
Properties
CAS No. |
163083-67-8 |
|---|---|
Molecular Formula |
C17H14BrNO2 |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
methyl 1-benzyl-5-bromoindole-3-carboxylate |
InChI |
InChI=1S/C17H14BrNO2/c1-21-17(20)15-11-19(10-12-5-3-2-4-6-12)16-8-7-13(18)9-14(15)16/h2-9,11H,10H2,1H3 |
InChI Key |
MCAHXBVJTQFWEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C2=C1C=C(C=C2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















